4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide
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Overview
Description
“4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide” is a compound that has been mentioned in several patents . It is a derivative of benzothiazole and has a good affinity to the A2A receptor . This compound is useful for the treatment of diseases mediated by this receptor .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the patents mentions the use of diethyl oxalate heated to about 120° C. 2-Methoxy-5-morpholin-4-yl-phenylamine is added very cautiously in small quantities and the mixture is heated for 90 minutes at about 180° C . After cooling to room temperature and filtration, n-hexane is added. The resulting precipitate is collected by filtration .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a morpholinyl group, a benzothiazolyl group, and a methoxy group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The exact reactions would depend on the conditions and the reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazole derivatives exhibit a wide range of biological activities, making them significant in the development of therapeutic agents. The unique structural features of benzothiazoles contribute to their pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. For instance, the review by Bhat and Belagali (2020) highlights the importance of the benzothiazole scaffold in medicinal chemistry due to its varied biological activities and less toxic effects. Their derivatives have shown enhanced activities, proving the benzothiazole scaffold as a crucial moiety in drug discovery (Bhat & Belagali, 2020).
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, benzothiazole derivatives are recognized for their versatility as synthetic intermediates. Zhilitskaya et al. (2021) reviewed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, covering literature since 2015. These compounds are highlighted for their biological activity and demand in the industry. Newly developed synthesis methods, including green chemistry principles, underscore their role as highly reactive building blocks for organic and organoelement synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).
Mechanism of Action
Target of Action
It has been found that the compound is useful for the treatment or prevention of various neurological and psychiatric disorders, suggesting that it may interact with targets involved in these conditions .
Mode of Action
Given its therapeutic applications, it is likely that it interacts with its targets to modulate their activity, leading to changes in cellular function that can help alleviate the symptoms of the disorders it is used to treat .
Biochemical Pathways
Given its therapeutic applications, it is likely that it impacts pathways involved in neurological and psychiatric disorders .
Result of Action
It has been found to be useful for the treatment or prevention of various neurological and psychiatric disorders, suggesting that its action results in beneficial effects in these conditions .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide involves the reaction of 4-methoxy-2-nitroaniline with morpholine followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-bromo-1,3-benzothiazole to yield the final product as a dihydrobromide salt.", "Starting Materials": [ "4-methoxy-2-nitroaniline", "morpholine", "sodium dithionite", "2-bromo-1,3-benzothiazole", "hydrobromic acid" ], "Reaction": [ "Step 1: 4-methoxy-2-nitroaniline is reacted with morpholine in the presence of a suitable solvent and a catalyst to yield 4-methoxy-7-(morpholin-4-yl)-2-nitro-1,3-benzothiazole.", "Step 2: The nitro compound is reduced to the corresponding amine using sodium dithionite as the reducing agent.", "Step 3: The amine is reacted with 2-bromo-1,3-benzothiazole in the presence of a suitable solvent and a base to yield 4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine.", "Step 4: The final product is obtained as a dihydrobromide salt by reacting the amine with hydrobromic acid." ] } | |
CAS No. |
1860028-17-6 |
Molecular Formula |
C12H16BrN3O2S |
Molecular Weight |
346.25 g/mol |
IUPAC Name |
4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C12H15N3O2S.BrH/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11;/h2-3H,4-7H2,1H3,(H2,13,14);1H |
InChI Key |
DSEYFCALUKGLAR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N.Br.Br |
Canonical SMILES |
COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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